molecular formula C10H8N2O3 B1627904 5-carbamoyl-1H-indole-2-carboxylic acid CAS No. 796870-67-2

5-carbamoyl-1H-indole-2-carboxylic acid

Cat. No. B1627904
CAS RN: 796870-67-2
M. Wt: 204.18 g/mol
InChI Key: VONCDXNVYKCMEK-UHFFFAOYSA-N
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Description

5-Carbamoyl-1H-indole-2-carboxylic acid , also known by synonyms such as 2-Carboxyindole and 2-Indolylformic acid , is a heterocyclic compound with the empirical formula C9H7NO2 . It is a derivative of indole, characterized by a carboxylic acid group at position 2 and a carbamoyl group attached to the nitrogen atom. The compound exhibits interesting biological properties and has been studied for its potential applications .


Synthesis Analysis

The synthesis of 5-carbamoyl-1H-indole-2-carboxylic acid involves various methods. One common approach is the reaction of indole-2-carboxylic acid with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides . The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored modifications to improve the yield and selectivity of this synthetic route .


Molecular Structure Analysis

The molecular structure of 5-carbamoyl-1H-indole-2-carboxylic acid consists of an indole ring system fused with a carboxylic acid group and a carbamoyl substituent. The nitrogen atom in the carbamoyl group is sp^2 hybridized, contributing to the overall planarity of the molecule. The presence of the carboxylic acid moiety allows for potential hydrogen bonding interactions with other molecules .

Scientific Research Applications

Applications in Antibacterial and Antifungal Treatments

Research has indicated that derivatives of indole-2-carboxylic acid, such as those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, demonstrate significant antibacterial and moderate antifungal activities. These compounds were tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, and others, showing promising results as potential leads for developing new antimicrobial agents (Raju et al., 2015).

Applications in Molecular Synthesis

Indole derivatives, such as indole-5-carboxylic acid, have been used to synthesize complex molecules. For instance, they have been involved in reactions with thiols, leading to the formation of compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions also yielded other products, demonstrating the versatility of indole derivatives in synthesizing biologically active molecules (Mutulis et al., 2008).

Applications in Anti-inflammatory and Analgesic Treatments

Indole-2-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds synthesized from indole-2-carboxylic acid exhibited good anti-inflammatory and analgesic properties, suggesting their potential use in developing new medications for treating pain and inflammation (Sondhi et al., 2007).

Applications in Electronic Devices

Derivatives of indole-2-carboxylic acid have been used in the construction of Schottky diodes. Indole, indole-5-carboxylic acid, and other related compounds have been polymerized and used for creating Schottky barriers with various metals, contributing to the development of electronic devices with improved performance (Abthagir & Saraswathi, 2004).

properties

IUPAC Name

5-carbamoyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-9(13)5-1-2-7-6(3-5)4-8(12-7)10(14)15/h1-4,12H,(H2,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONCDXNVYKCMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611930
Record name 5-Carbamoyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-carbamoyl-1H-indole-2-carboxylic acid

CAS RN

796870-67-2
Record name 5-Carbamoyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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